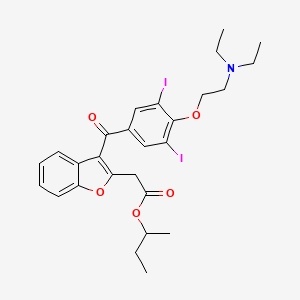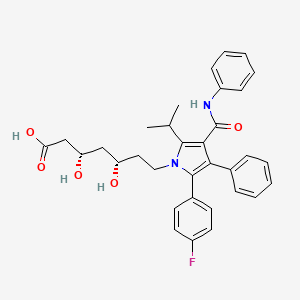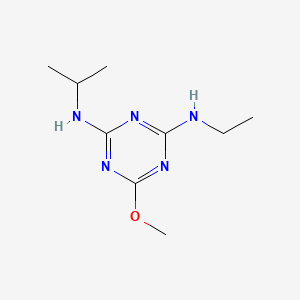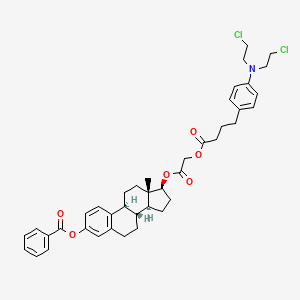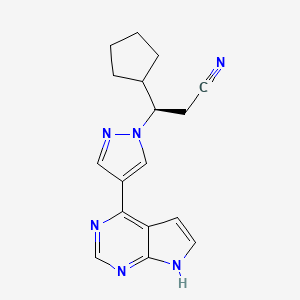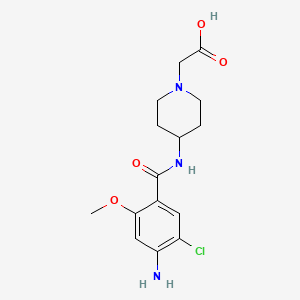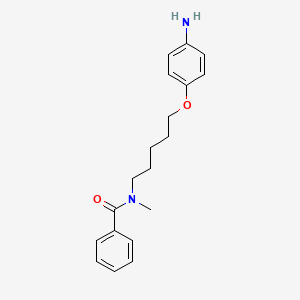
BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(5-(p-aminophenoxy)pentyl)-N-methyl- is a bioactive chemical.
Applications De Recherche Scientifique
DNA Minor Groove Binding and Cellular Applications
Benzamide derivatives, specifically Hoechst 33258 and its analogues, exhibit strong binding to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. This property has led to widespread usage of Hoechst 33258 as a fluorescent DNA stain, gaining entry into cells with ease. The derivatives are utilized in various cellular and molecular biology applications, including chromosome and nuclear staining in plant cell biology, DNA content analysis via flow cytometry, and plant chromosome analysis. Furthermore, they hold potential as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and a model system for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), including benzamide derivatives, are pivotal in various scientific disciplines. Their simple structure and understanding of their supramolecular self-assembly behavior enable their utilization in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized, rod-like structures, stabilized by threefold H-bonding, and their multivalent nature, drive their applications in the biomedical field. These applications range from use as supramolecular building blocks to potential roles in drug delivery and tissue engineering (Cantekin, de Greef, & Palmans, 2012).
Environmental Impact and Treatment Strategies
The degradation of certain benzamide derivatives, such as acetaminophen (ACT), has been extensively studied in the context of water treatment using advanced oxidation processes (AOPs). Research on ACT by-products, their biotoxicity, and proposed degradation pathways has been summarized, highlighting the environmental impact and the necessity for efficient degradation methods. This includes the utilization of AOP systems for treating water contaminated with benzamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
Numéro CAS |
102008-49-1 |
|---|---|
Nom du produit |
BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL- |
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide |
InChI |
InChI=1S/C19H24N2O2/c1-21(19(22)16-8-4-2-5-9-16)14-6-3-7-15-23-18-12-10-17(20)11-13-18/h2,4-5,8-13H,3,6-7,14-15,20H2,1H3 |
Clé InChI |
VDBUUBRVVWMOQH-UHFFFAOYSA-N |
SMILES |
CN(CCCCCOC1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(CCCCCOC1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Apparence |
Solid powder |
Autres numéros CAS |
102008-49-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzamide, N-(5-(p-aminophenoxy)pentyl)-N-methyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



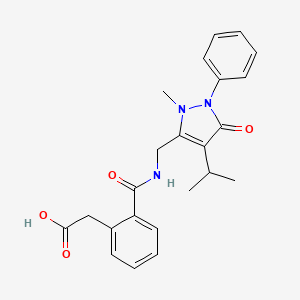
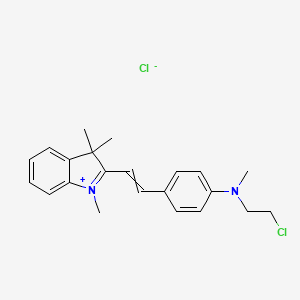
![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)
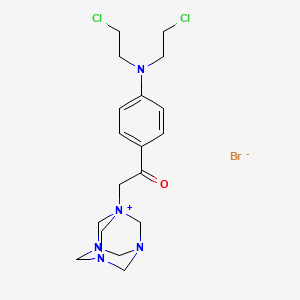
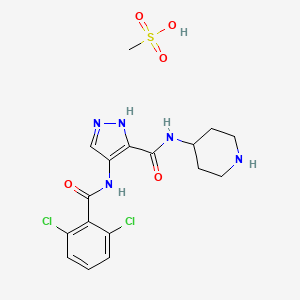
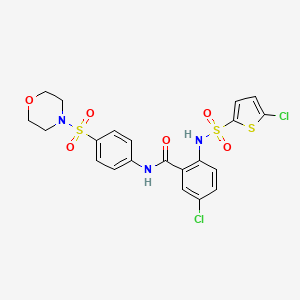
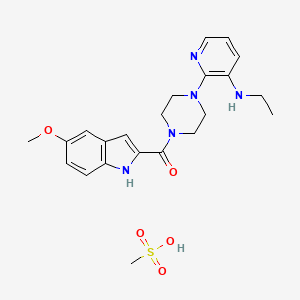
![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)
